(S)-alpha-Methylcysteine

Peptide Stability Protein Engineering Disulfide Bond

Peptide drug candidates frequently fail due to rapid enzymatic degradation of native cysteine residues. (S)-α-Methylcysteine addresses this with a sterically hindered quaternary α-carbon that confers resistance to proteolysis and alkaline degradation, significantly extending pharmacokinetic half-life. • Selective cysteine-glutamate transaminase inhibitor; enables dissection of cysteine metabolic pathways • Single (S)-enantiomer ensures reproducible stereochemistry; racemic or (R)-form compromises biological activity • Non-nephrotoxic S-conjugate profile; safer linker for drug conjugate and prodrug design Supplied with full analytical documentation. Consistent purity and reliable global fulfillment for R&D programs.

Molecular Formula C4H9NO2S
Molecular Weight 135,18*36.45 g/mole
CAS No. 239101-34-9
Cat. No. B555773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-alpha-Methylcysteine
CAS239101-34-9
Synonyms239101-34-9; 2-methyl-d-cysteine; AmbotzHAA5180; D-Cysteine,2-methyl-; D-2-METHYLCYSTEINE; SCHEMBL64140; H-ALPHA-ME-D-CYS-OH; (S)-ALPHA-METHYLCYSTEINE; CTK0J5354; ZINC13525846; AKOS006284987; AB56457; (2S)-2-AMINO-3-MERCAPTO-2-METHYLPROPANOICACID
Molecular FormulaC4H9NO2S
Molecular Weight135,18*36.45 g/mole
Structural Identifiers
SMILESCC(CS)(C(=O)O)N
InChIInChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1
InChIKeyNZBONMFLYFGTAC-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-alpha-Methylcysteine (CAS 239101-34-9): Key Properties for Research and Development


(S)-alpha-Methylcysteine is an unnatural, chiral α-methylated amino acid derivative with the systematic name (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid . It features a methyl group on the α-carbon, which creates a sterically hindered quaternary center, fundamentally altering its biochemical properties compared to canonical cysteine . This modification confers remarkable metabolic stability and enables its use as a chiral building block in peptide and pharmaceutical synthesis [1].

1
Sterically hindered α-methyl quaternary center
2
Reported metabolic stability for peptide design
3
Chiral building block for enantiomer-specific research

Why Substituting (S)-alpha-Methylcysteine (CAS 239101-34-9) with Common Analogs Compromises Research Integrity


Simple substitution with its enantiomer ((R)-α-methylcysteine), the racemic mixture (α-methyl-DL-cysteine), or even native L-cysteine introduces critical, quantifiable deviations in experimental outcomes. The presence of the α-methyl group creates a sterically hindered quaternary center, which confers unique resistance to enzymatic degradation and distinct stereochemical constraints [1]. Using the incorrect enantiomer or a racemate can lead to a complete loss of desired biological activity or introduce confounding results, as demonstrated in enzyme inhibition and peptide stability assays [2]. The following quantitative evidence details why the specific (S)-enantiomer is an irreplaceable tool in studies requiring metabolic stability and precise chiral control.

Enantiomer mismatch
Using (R)-α-methylcysteine may shift biological activity and stereochemical response.
Racemate interference
Racemic α-methyl-DL-cysteine may introduce confounding stereochemical results.
Native cysteine substitution
L-Cysteine lacks the α-methyl quaternary center, reducing reported metabolic stability context.

Quantitative Evidence for Selecting (S)-alpha-Methylcysteine (CAS 239101-34-9) Over Analogs


Enhanced Disulfide Stability in Alkaline Environments vs. Native Cystine

The racemic form of the oxidized dimer, αα'-dimethylcystine, demonstrates superior stability to alkaline degradation compared to native cystine, a property directly conferred by the α-methyl group. [1] This enhanced stability is crucial for developing peptide therapeutics with improved shelf-life and bioavailability. [2]

Alkaline Stability
Class-level inference
More stable than native cystine
Supports peptide stability screening
Quantitative stability rates not reported in source
Peptide Stability Protein Engineering Disulfide Bond

Reduced Nephrotoxicity of S-Conjugate via Blocked β-Lyase Cleavage

In a comparative toxicology study, S-(1,2-dichlorovinyl)-DL-α-methylcysteine, which contains the α-methyl modification, was found to be non-nephrotoxic. In stark contrast, the non-methylated analog S-(1,2-dichlorovinyl)-DL-cysteine is a potent nephrotoxin. [1] This difference is attributed to the α-methyl group blocking cleavage by the enzyme cysteine conjugate β-lyase, a key step in the bioactivation of nephrotoxic cysteine S-conjugates. [2]

Nephrotoxicity Model
Head-to-head
Non-nephrotoxic vs potent nephrotoxin
Supports conjugate safety endpoint context
In vivo rodent model of nephrotoxicity
Toxicology Drug Safety Xenobiotic Metabolism

Inhibition of Cysteine Transamination by α-Methyl-DL-cysteine

The racemic mixture α-methyl-DL-cysteine acts as a competitive inhibitor of the enzyme cysteine-glutamate transaminase, which is responsible for the transamination of L-cysteine. [1] At a concentration of 10 mM, α-methyl-DL-cysteine inhibited the transamination of 30 mM cysteine by 23.2%. [2] This contrasts with the natural substrate, which is efficiently transaminated.

Transaminase Inhibition
Cross-study comparable
23.2% inhibition at 10 mM
Supports enzyme modulation studies
In vitro cysteine-glutamate transaminase assay
Enzyme Inhibition Amino Acid Metabolism Biochemical Assay

Defined Stereochemistry via Asymmetric Synthesis with Camphorsultam

A highly stereoselective synthetic route for producing enantiomerically pure (S)-α-methylcysteine has been established, yielding the compound in 20% overall yield. [1] The process uses (1R)-(+)-2,10-camphorsultam to direct stereoselective alkylation, resulting in the (S)-enantiomer after acidic hydrolysis. [2] Using (1S)-(-)-2,10-camphorsultam under identical conditions yields the (R)-enantiomer, demonstrating the precise control over chirality.

Chiral Synthesis
Method context
20% yield (S)-enantiomer via camphorsultam
Enables enantiomer-specific procurement
Asymmetric alkylation with chiral auxiliary
Asymmetric Synthesis Chiral Auxiliary Peptide Chemistry

Metabolic Stability of Alpha-Methyl Group Prevents Acetaldehyde Sequestration

In an in vivo study evaluating cysteines as sequestering agents for ethanol-derived acetaldehyde, α-methyl-DL-cysteine showed no effect on reducing blood acetaldehyde levels. [1] In contrast, β-substituted cysteines (e.g., β-phenyl-DL-cysteine) reduced blood acetaldehyde by 40-60%, and the clinical comparator D-(-)-penicillamine was highly effective. [2] This inactivity is a direct consequence of the α-methyl group, which prevents metabolic conversion to a reactive thiazolidine intermediate.

Acetaldehyde Pathway
Cross-study comparable
No effect on blood acetaldehyde
Supports pathway-inert probe use
In vivo rat model; compared to β-substituted cysteines
Drug Metabolism Detoxification In Vivo Study

Key Application Scenarios for (S)-alpha-Methylcysteine (CAS 239101-34-9) in Research and Development


Development of Metabolically Stable Peptide Therapeutics

The compound's resistance to alkaline degradation and enzymatic cleavage makes it an ideal building block for designing peptide-based drugs with extended half-lives and improved stability in physiological environments [1]. Its incorporation can shield critical disulfide bonds from degradation [2] and prevent unwanted metabolism, as seen in the nephrotoxicity and acetaldehyde sequestration studies [3].

Investigating Cysteine Metabolism and Enzyme Inhibition

As a known inhibitor of cysteine-glutamate transaminase, (S)-α-methylcysteine serves as a valuable chemical probe for studying amino acid metabolism in vitro and in vivo [1]. It can be used to modulate transaminase activity in cell cultures or animal models, providing a tool to dissect metabolic pathways involving cysteine [2].

Asymmetric Synthesis of Complex Chiral Molecules

The availability of a well-defined, high-yield asymmetric synthesis route positions (S)-α-methylcysteine as a premium chiral building block for the total synthesis of natural products and pharmaceuticals [1]. Its stereodefined quaternary center is a key structural motif in many biologically active compounds, and its use can significantly streamline synthetic routes to complex targets [2].

Designing Non-Toxic Drug Conjugates

The demonstrated lack of nephrotoxicity for its S-conjugate highlights its utility in creating safer drug conjugates and prodrugs. By incorporating (S)-α-methylcysteine as a linker or carrier, researchers can design conjugates that bypass the toxic β-lyase bioactivation pathway, a critical consideration in developing targeted therapies [1].

Application
Selection Property
Validation Focus
Peptide stability and degradation studies
α-Methyl metabolic stability context
Disulfide bond resistance to alkaline degradation
Cysteine metabolism and enzyme inhibition
Transaminase inhibition profile
Modulation of cysteine-glutamate transaminase activity
Chiral building block for asymmetric synthesis
Enantiomeric purity and synthetic route
Stereochemical outcome and yield consistency
Drug conjugate safety and metabolism research
Lack of β-lyase bioactivation
Nephrotoxicity endpoint in conjugate models

Technical Documentation Hub

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